molecular formula C21H23N3O3S3 B2936955 methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 379239-20-0

methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2936955
CAS No.: 379239-20-0
M. Wt: 461.61
InChI Key: MCDXJVBABMTKBJ-UHFFFAOYSA-N
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Description

Methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a thienopyrimidine-based heterocyclic compound featuring:

  • A thioacetamido linker connecting the pyrimidine ring to a cyclohepta[b]thiophene-3-carboxylate scaffold.
  • A methyl ester group at the 3-position of the cycloheptathiophene, influencing solubility and metabolic stability.

This compound is synthesized via nucleophilic substitution reactions, as described in and , using K₂CO₃ in acetone under reflux conditions. Its structural complexity suggests applications in antitumor and antiviral research, aligning with studies on similar thienopyrimidine derivatives ().

Properties

IUPAC Name

methyl 2-[[2-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O3S3/c1-11-12(2)29-19-16(11)18(22-10-23-19)28-9-15(25)24-20-17(21(26)27-3)13-7-5-4-6-8-14(13)30-20/h10H,4-9H2,1-3H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCDXJVBABMTKBJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=NC=N2)SCC(=O)NC3=C(C4=C(S3)CCCCC4)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 2-(2-((5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio)acetamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a complex organic compound with notable biological activities. This article synthesizes available research findings regarding its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C22H19N3O3S3
  • Molecular Weight : 469.6 g/mol
  • CAS Number : 315682-60-1

The biological activity of this compound is primarily attributed to its interaction with specific biological pathways:

  • Inhibition of Enzymes : The compound has been shown to inhibit certain enzymes involved in cellular signaling pathways, particularly those related to cancer proliferation and survival.
  • Antioxidant Activity : Preliminary studies indicate that it may exhibit antioxidant properties, reducing oxidative stress in cells.
  • Modulation of Gene Expression : It has been observed to influence the expression of genes associated with inflammation and apoptosis.

Biological Activity Overview

Activity TypeObserved EffectsReferences
AnticancerInhibits tumor cell proliferation in vitro
AntioxidantReduces oxidative stress markers in cellular assays
Anti-inflammatoryDecreases pro-inflammatory cytokines
NeuroprotectiveProtects neuronal cells from apoptosis

Anticancer Activity

In a study examining the effects of this compound on various cancer cell lines, it was found that:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
  • Results : The compound exhibited a dose-dependent decrease in cell viability across all tested lines, with IC50 values ranging from 10 to 20 µM.

Neuroprotective Effects

Research published in Neuroscience Letters highlighted the neuroprotective potential of this compound:

  • Methodology : Rat models subjected to oxidative stress were administered the compound.
  • Findings : Significant reductions in neuronal cell death were observed compared to control groups. The mechanism was linked to the modulation of apoptotic pathways.

Anti-inflammatory Properties

A recent study evaluated the anti-inflammatory effects using lipopolysaccharide (LPS)-stimulated macrophages:

  • Observations : Treatment with the compound resulted in a marked reduction in TNF-alpha and IL-6 levels.
  • : This suggests that the compound may be beneficial in managing inflammatory conditions.

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The sulfur atom in the thioether bridge (-S-) is susceptible to nucleophilic displacement under specific conditions. For example:

  • Alkylation/Acylation : Reaction with alkyl halides or acyl chlorides in the presence of a base (e.g., K₂CO₃/DMF) can yield S-alkylated or S-acylated derivatives .

  • Oxidation : Treatment with oxidizing agents like H₂O₂ or mCPBA converts the thioether to a sulfoxide or sulfone, altering electronic properties.

Table 1: Representative Nucleophilic Substitution Reactions

Reaction Conditions Product Reference
Alkylation with benzyl bromideK₂CO₃, DMF, 80°C, 12hS-Benzylated derivative
Oxidation with H₂O₂Acetic acid, 50°C, 6hSulfoxide analog

Hydrolysis of the Ester Group

The methyl ester moiety undergoes hydrolysis under acidic or basic conditions to form the corresponding carboxylic acid, which can further react:

  • Basic Hydrolysis : NaOH/EtOH reflux yields the carboxylate salt, enabling further functionalization (e.g., amide coupling) .

  • Acidic Hydrolysis : HCl/EtOH generates the free carboxylic acid, useful in cyclization reactions .

Reactivity of the Acetamido Group

The acetamido (-NHCO-) linker participates in:

  • Acylation : Reacts with acyl chlorides (e.g., chloroacetyl chloride) to form bis-acylated products .

  • Cyclization : Intramolecular reactions (e.g., with POCl₃) form fused heterocycles like pyrimido-quinazolinones .

Table 2: Acetamido Group Transformations

Reaction Conditions Product Reference
Acylation with chloroacetyl chlorideDCM, Et₃N, 0°C → RT, 4hBis-acylated intermediate
Cyclization with POCl₃Reflux, 3hPyrimido-quinazolinone derivative

Thieno[2,3-d]pyrimidine Core Modifications

The 5,6-dimethylthieno[2,3-d]pyrimidin-4-yl group undergoes:

  • Electrophilic Aromatic Substitution : Bromination or nitration at electron-rich positions .

  • Cross-Coupling : Suzuki-Miyaura coupling with aryl boronic acids to introduce substituents .

Cyclohepta[b]thiophene Ring Functionalization

The tetrahydrocyclohepta[b]thiophene moiety participates in:

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the ring, altering conformational flexibility .

  • Ring-Opening : Strong acids (e.g., H₂SO₄) cleave the ring, forming dicarboxylic acid derivatives .

Biological Interactions (Apoptosis Induction)

While not a classical chemical reaction, the compound’s mechanism of action involves non-covalent interactions:

  • Kinase Inhibition : The thieno-pyrimidine core binds ATP pockets in kinases (e.g., JAK2), inhibiting phosphorylation .

  • Apoptosis Activation : Flow cytometry studies on MCF-7 cells show caspase-3/7 activation (26.86% viability reduction) .

Key Research Findings

  • Synthetic Flexibility : Multi-step protocols enable diverse derivatization, enhancing pharmacological profiles .

  • Structure-Activity Relationship (SAR) : Alkylation at the pyrimidine N-atom improves anti-cancer potency (IC₅₀: 23.2–95.9 µM) .

  • Stability : The ester group hydrolyzes slowly in physiological buffers (t₁/₂ > 24h at pH 7.4) .

Comparison with Similar Compounds

Core Modifications: Thieno[2,3-d]pyrimidine vs. Pyrimidinone

The target compound’s dimethyl-substituted thienopyrimidine enhances electron density, improving binding to biological targets like kinase enzymes .

Property Target Compound Pyrimidinone Analog ()
Core Structure Thieno[2,3-d]pyrimidine Pyrimidinone
Aromaticity High (fused thiophene) Moderate
Bioactivity (IC₅₀) ~5 µM (antitumor) ~20 µM (enzyme inhibition)

Substituent Variations on the Acetamido Linker

Key Analogs :

  • VIe () : Replaces the methyl ester with a carboxamide and introduces a 4-phenylpiperazine group. This modification increases polarity, enhancing acetylcholinesterase inhibition (IC₅₀ = 0.2 µM) but reducing blood-brain barrier penetration.
  • Compound 23 () : Features a 4-fluorobenzoyl group, improving lipophilicity (logP = 3.2 vs. 2.8 for the target compound) and antiviral activity against influenza polymerase (EC₅₀ = 1.8 µM) .
Group Target Compound VIe () Compound 23 ()
R₁ (Ester/Amide) Methyl ester Carboxamide Ethyl ester
R₂ (Substituent) 5,6-Dimethylthienopyrimidine 4-Phenylpiperazine 4-Fluorobenzoyl
logP 2.8 1.5 3.2
Primary Activity Antitumor Acetylcholinesterase inhibition Antiviral

Cyclohepta[b]thiophene Modifications

Key Analog: Ethyl 2-amino-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate () serves as a precursor. The absence of the acetamido-thienopyrimidine chain eliminates bioactivity, highlighting the necessity of the full structure for target engagement.

Spectral and Physical Data

Property Target Compound Compound VIe ()
Melting Point 158–160°C (estimated) 158–160°C
¹H NMR (δ) 1.35 (t, CH₂CH₃), 7.48 (s, NH₂) 1.56 (m, CH₂), 11.17 (s, NH)
Molecular Weight ~450 g/mol 412 g/mol

Q & A

Q. Optimization Tips :

  • Monitor reaction progress using TLC or HPLC to minimize side products.
  • Use polar aprotic solvents (e.g., DMSO) for cyclocondensation to enhance reaction rates .

Advanced: How can contradictory spectroscopic data (e.g., NMR, IR) be resolved during structural characterization?

Answer:
Discrepancies often arise from:

  • Tautomerism : Thienopyrimidine derivatives may exhibit keto-enol tautomerism, altering NMR peak positions. Use deuterated DMSO to stabilize tautomeric forms and compare with computed spectra (DFT) .
  • Impurity Artifacts : Recrystallize products rigorously (e.g., ethanol/water mixtures) to remove residual solvents or unreacted starting materials, which can distort IR carbonyl stretches (~1700 cm⁻¹) .
  • Dynamic Effects : Variable-temperature NMR can resolve overlapping signals caused by conformational flexibility in the cyclohepta[b]thiophene ring .

Basic: Which spectroscopic techniques are critical for confirming the structure?

Answer:

  • 1H/13C NMR : Key signals include:
    • Methyl groups on thienopyrimidine: δ 2.4–2.6 ppm (singlets) .
    • Cyclohepta[b]thiophene protons: δ 1.8–2.2 ppm (multiplet, 4H) and δ 2.8–3.2 ppm (multiplet, 4H) .
  • IR Spectroscopy : Confirm ester carbonyl (C=O) at ~1700 cm⁻¹ and amide N-H stretches at ~3300 cm⁻¹ .
  • Mass Spectrometry : High-resolution MS (HRMS) validates the molecular ion ([M+H]+) and fragmentation patterns (e.g., loss of COOCH3) .

Advanced: What strategies improve solubility and bioavailability for in vivo studies?

Answer:

  • Prodrug Design : Convert the methyl ester to a sodium carboxylate salt for enhanced aqueous solubility .
  • Lipid Formulations : Encapsulate in liposomes or use PEGylation to increase plasma half-life, as demonstrated for similar thienopyrimidines .
  • Structural Modifications : Introduce hydrophilic groups (e.g., hydroxyl or amine) on the cyclohepta ring while maintaining activity .

Advanced: How can computational methods predict biological activity?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). The 5,6-dimethylthieno[2,3-d]pyrimidine core shows affinity for ATP-binding pockets .
  • QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with anti-inflammatory or antioxidant activity trends from analogous compounds .
  • MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize synthesis targets .

Basic: What are the documented biological activities of structurally related compounds?

Answer:

  • Anticancer Activity : Ethyl 2-amino-thiophene-3-carboxylate derivatives inhibit tubulin polymerization (IC50: 1–10 µM) .
  • Antioxidant Effects : Cyanoacrylamido-thiophenes scavenge DPPH radicals (EC50: 25–50 µM) via radical stabilization at the active methylene site .
  • Anti-inflammatory Action : Thieno[2,3-d]pyrimidines reduce COX-2 expression by 60–80% in murine models .

Advanced: How do regioselectivity challenges affect synthesis, and how can they be mitigated?

Answer:

  • Thio vs. Oxo Preference : The 4-thio group in thienopyrimidine may form competitively with 4-oxo derivatives. Use excess Lawesson’s reagent to favor thioether formation .
  • Cyclohepta Ring Strain : Steric hindrance during cyclization can lead to byproducts. Optimize reaction temperature (80–100°C) and catalyst loading (5–10 mol% Pd) .

Basic: What safety precautions are recommended during synthesis?

Answer:

  • Toxic Reagents : Handle thiourea derivatives in a fume hood to avoid respiratory irritation .
  • Solvent Hazards : Replace HMPA (carcinogenic) with DMA or DMF in cyclocondensation steps .

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